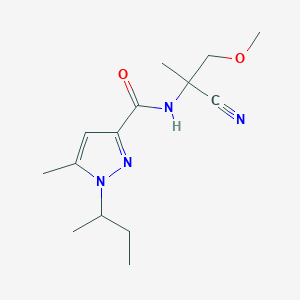

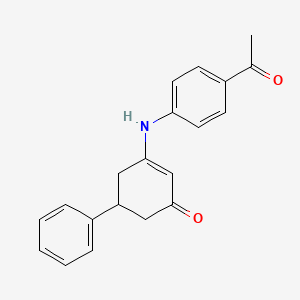

3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bioisosteric Replacements in Analgesics

- Study Overview: Research by Ukrainets et al. (2016) focused on enhancing analgesic properties through bioisosteric replacements. They synthesized a series of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, demonstrating that replacing the phenyl ring in N-benzyl analogs with isosteric heterocycles can significantly increase analgesic activity, particularly with 3-pyridine derivatives (Ukrainets, Mospanova, & Davidenko, 2016).

Antipsychotic Agent Development

- Study Overview: A study by Norman et al. (1996) synthesized heterocyclic analogues of 1192U90 and evaluated them as potential antipsychotic agents. They discovered that certain derivatives, including thiophene-carboxamides, exhibited potent in vivo activities and were less likely to cause extrapyramidal side effects, which are common in conventional antipsychotics (Norman, Navas, Thompson, & Rigdon, 1996).

Synthesis of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline Derivatives

- Study Overview: Zaki et al. (2017) developed a method for synthesizing tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds. They also created substituted pyrimidinone compounds, which are important for investigating future pharmacological activities. This research contributes to the development of new molecules with potential therapeutic applications (Zaki, Radwan, & El-Dean, 2017).

C-H Functionalization in Organic Synthesis

- Study Overview: Zhu and Seidel (2016) presented a novel variant of the Ugi reaction involving pyrrolidine and 1,2,3,4-tetrahydroisoquinoline. This method, featuring redox-neutral α-amidation with concurrent N-alkylation, is significant for organic synthesis, offering new pathways for creating complex molecules (Zhu & Seidel, 2016).

Luminescent Metalated Ir(III) Complexes

- Study Overview: Research by Shakirova et al. (2018) explored the synthesis of Ir(III) luminescent complexes using novel diimine ligands containing aromatic [2,1-a]pyrrolo[3,2-c]isoquinoline systems. These complexes exhibit varying phosphorescence characteristics in different solvents, useful for optical applications (Shakirova, Tomashenko, Galenko, Khlebnikov, Hirva, Starova, Su, Chou, & Tunik, 2018).

Antitumor Activity in Isoquinoline Derivatives

- Study Overview: Liu et al. (1995) synthesized various isoquinoline-1-carboxaldehyde thiosemicarbazones and evaluated their antineoplastic activity against L1210 leukemia in mice. Certain derivatives showed significant activity, providing insights into the design of new antitumor agents (Liu, Lin, Penketh, & Sartorelli, 1995).

Platelet Antiaggregating Activities

- Study Overview: Ranise et al. (1991) synthesized N-acyl-N-phenyl-1-pyrrolidine- and other derivatives, exhibiting platelet antiaggregating activity. These compounds, particularly the phenothiazine acylthioureas, showed promise in comparison to acetylsalicylic acid, with potential for further pharmacological applications (Ranise, Bondavalli, Bruno, Schenone, Losasso, Costantino, Cenicola, Donnoli, & Marmo, 1991).

Prospective Biologically Active Derivatives

- Study Overview: Abdel-latif et al. (2011) conducted a study focusing on the synthesis of isoindoloquinazoline, pyrimidine, and thiazine derivatives. These compounds, derived from 2-amino-N-arylbenzamidine and related compounds, hold promise for future biological activity studies (Abdel-latif, El-Shaieb, & El-Deen, 2011).

Eigenschaften

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3OS/c23-19(20-12-18-6-3-11-24-18)22-10-8-17(14-22)21-9-7-15-4-1-2-5-16(15)13-21/h1-6,11,17H,7-10,12-14H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSRKHBGSJUHGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2654789.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2654797.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2654799.png)

![2-[(4-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2654801.png)

![N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B2654804.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2654807.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2654811.png)